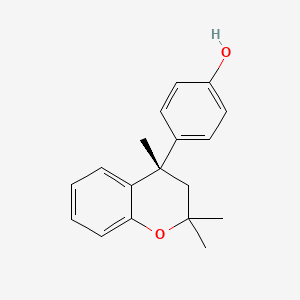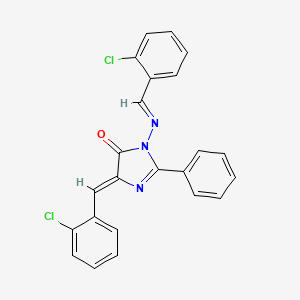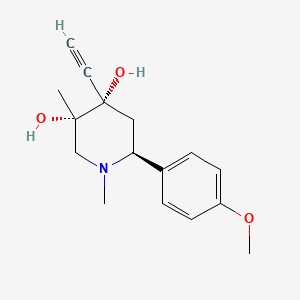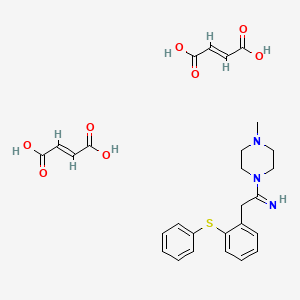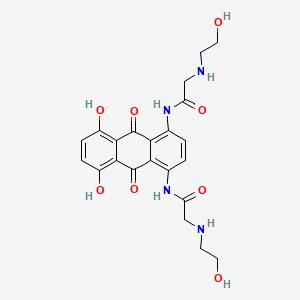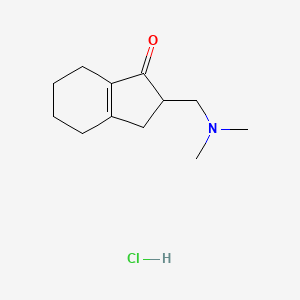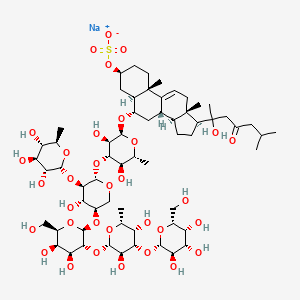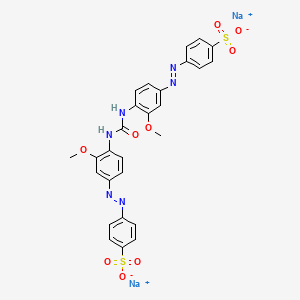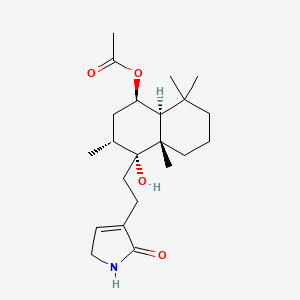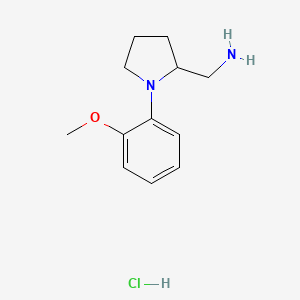
(+-)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound with a complex structure that includes a methoxyphenyl group and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the reaction of 2-methoxyphenylacetonitrile with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine. The resulting amine is then treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific receptors and systems being studied.
類似化合物との比較
Similar Compounds
- 1-(2-Methoxyphenyl)piperazine hydrochloride
- Pyrrolopyrazine derivatives
- Pyrrolone and pyrrolidinone derivatives
Uniqueness
(±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a pyrrolidine ring. This combination imparts distinct chemical properties and biological activities that differentiate it from other similar compounds.
特性
CAS番号 |
142469-63-4 |
|---|---|
分子式 |
C12H19ClN2O |
分子量 |
242.74 g/mol |
IUPAC名 |
[1-(2-methoxyphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-7-3-2-6-11(12)14-8-4-5-10(14)9-13;/h2-3,6-7,10H,4-5,8-9,13H2,1H3;1H |
InChIキー |
XWSOJYUIXYEIKJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCCC2CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


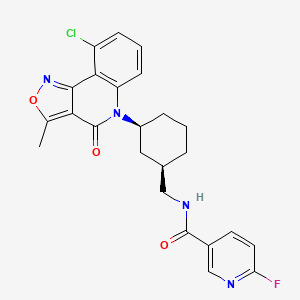
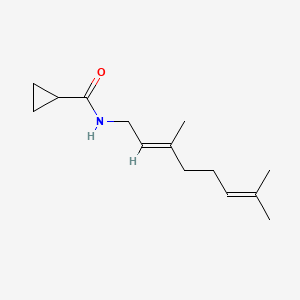
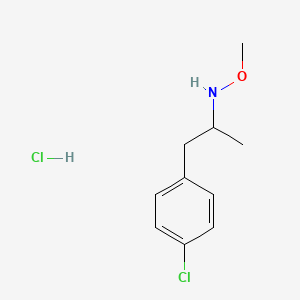
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)

